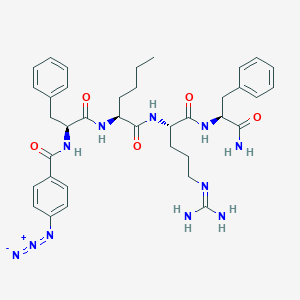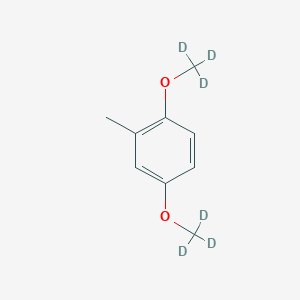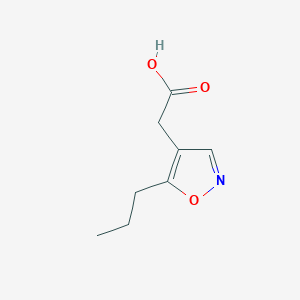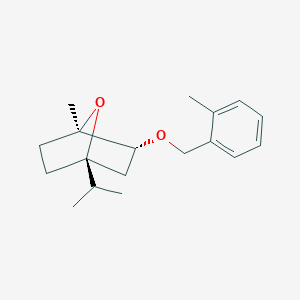
N-(4-Azidobenzoyl)fnlrfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azidobenzoyl)fnlrfamide, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. ABF is a photoactivatable probe that can be used to study protein-ligand interactions and enzyme activity in vitro and in vivo.
作用機序
N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that works by covalently labeling proteins upon exposure to UV light. The azide group in N-(4-Azidobenzoyl)fnlrfamide is highly reactive and can undergo a photochemical reaction upon exposure to UV light. The resulting nitrene intermediate can then react with nearby amino acid residues in the protein, resulting in covalent labeling. The labeling is irreversible, allowing for the identification and isolation of the labeled protein.
Biochemical and Physiological Effects:
N-(4-Azidobenzoyl)fnlrfamide labeling can have both biochemical and physiological effects on proteins. The covalent labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. However, N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. The physiological effects of N-(4-Azidobenzoyl)fnlrfamide labeling are not well understood, and further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function.
実験室実験の利点と制限
N-(4-Azidobenzoyl)fnlrfamide has several advantages for lab experiments. It is a versatile probe that can be used to study a wide range of proteins and protein interactions. N-(4-Azidobenzoyl)fnlrfamide labeling is irreversible, allowing for the identification and isolation of the labeled protein. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. However, N-(4-Azidobenzoyl)fnlrfamide labeling has some limitations. The labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. N-(4-Azidobenzoyl)fnlrfamide labeling is also dependent on UV light, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for N-(4-Azidobenzoyl)fnlrfamide research. One direction is to develop new photoactivatable probes with improved labeling efficiency and specificity. Another direction is to use N-(4-Azidobenzoyl)fnlrfamide labeling to study protein dynamics and conformational changes. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to study protein-protein interactions in living cells and organisms. Further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.
In conclusion, N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that has significant potential for biochemical research. Its versatility and irreversible labeling make it a valuable tool for studying protein-ligand interactions and enzyme activity. However, further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.
合成法
The synthesis of N-(4-Azidobenzoyl)fnlrfamide involves the reaction of 4-azidobenzoic acid with Fmoc-protected amine. The reaction is carried out in the presence of a coupling reagent such as HATU or DIC. After the reaction, the Fmoc group is removed using piperidine, and the resulting N-(4-Azidobenzoyl)fnlrfamide is purified using column chromatography. The purity of N-(4-Azidobenzoyl)fnlrfamide can be confirmed using HPLC and mass spectrometry.
科学的研究の応用
N-(4-Azidobenzoyl)fnlrfamide has a wide range of applications in biochemical research. It can be used to study protein-ligand interactions, enzyme activity, and protein-protein interactions. N-(4-Azidobenzoyl)fnlrfamide can be incorporated into peptides and proteins using solid-phase peptide synthesis. The resulting N-(4-Azidobenzoyl)fnlrfamide-labeled peptides and proteins can be used to study ligand binding and enzyme activity using photoaffinity labeling techniques. N-(4-Azidobenzoyl)fnlrfamide can also be used to study protein-protein interactions using cross-linking techniques.
特性
CAS番号 |
154447-48-0 |
|---|---|
製品名 |
N-(4-Azidobenzoyl)fnlrfamide |
分子式 |
C37H47N11O5 |
分子量 |
725.8 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-azidobenzamide |
InChI |
InChI=1S/C37H47N11O5/c1-2-3-15-28(44-36(53)31(23-25-13-8-5-9-14-25)46-33(50)26-17-19-27(20-18-26)47-48-41)34(51)43-29(16-10-21-42-37(39)40)35(52)45-30(32(38)49)22-24-11-6-4-7-12-24/h4-9,11-14,17-20,28-31H,2-3,10,15-16,21-23H2,1H3,(H2,38,49)(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H4,39,40,42)/t28-,29-,30-,31-/m0/s1 |
InChIキー |
SOXDGENEVFEFJN-ORYMTKCHSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
正規SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
その他のCAS番号 |
154447-48-0 |
配列 |
FXRF |
同義語 |
AzBz-Phe-Nle-Arg-Phe-NH2 N-(4-azido-benzoyl)FnLRF-amide N-(4-azidobenzoyl)FnLRFamide N-(4-azidobenzoyl)phenylalanyl-norleucyl-arginyl-phenylalaninamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)





![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)


